Product packaging for L-Tryptophyl-L-tryptophylglycine(Cat. No.:CAS No. 57850-27-8)

L-Tryptophyl-L-tryptophylglycine

Cat. No.: B12900476
CAS No.: 57850-27-8
M. Wt: 447.5 g/mol
InChI Key: WNGMGTMSUBARLB-RXVVDRJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tryptophyl-L-tryptophylglycine is a synthetic tripeptide composed of two L-Tryptophan residues and a C-terminal Glycine. This sequence is offered as a high-purity chemical reagent for research purposes only. As a custom peptide, its specific applications and mechanism of action are defined by the researcher's experimental design. In general, peptides featuring Tryptophan residues are of significant interest in biochemical research due to Tryptophan's intrinsic fluorescence and role in protein structure and stability. The presence of two adjacent Tryptophan residues may be exploited in studies of peptide folding, protein-protein interactions, or as a spectroscopic probe. Glycine, as the smallest amino acid, often provides conformational flexibility. This product is intended for use in laboratory research only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for determining the compound's suitability for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25N5O4 B12900476 L-Tryptophyl-L-tryptophylglycine CAS No. 57850-27-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57850-27-8

Molecular Formula

C24H25N5O4

Molecular Weight

447.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C24H25N5O4/c25-18(9-14-11-26-19-7-3-1-5-16(14)19)23(32)29-21(24(33)28-13-22(30)31)10-15-12-27-20-8-4-2-6-17(15)20/h1-8,11-12,18,21,26-27H,9-10,13,25H2,(H,28,33)(H,29,32)(H,30,31)/t18-,21-/m0/s1

InChI Key

WNGMGTMSUBARLB-RXVVDRJESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N

Origin of Product

United States

Contextualizing L Tryptophyl L Tryptophylglycine Within Oligopeptide Science

Oligopeptides are short chains of amino acids linked by peptide bonds, typically comprising between two and twenty amino acid residues. fiveable.mecreative-peptides.comgenscript.com They represent a distinct class of molecules that bridge the gap between individual amino acids and larger proteins. americanpeptidesociety.org L-Tryptophyl-L-tryptophylglycine, with its three amino acid units, is classified as a tripeptide. genscript.comtaylorandfrancis.com Tripeptides are of significant interest in various scientific fields due to their manageable size, which allows for cost-effective synthesis and detailed structural analysis, and their capacity to exhibit specific biological activities. researchgate.netpacific.edu

Oligopeptides, including tripeptides, fulfill a multitude of roles in biological systems. They can function as signaling molecules, hormones, neurotransmitters, and intermediates in metabolic pathways. genscript.cometprotein.com Their relatively small size often allows for more rapid synthesis and degradation compared to larger proteins, making them suitable for dynamic physiological regulation. fiveable.me The specific sequence of amino acids in an oligopeptide dictates its unique properties and biological function. genscript.com In the case of this compound, the presence of two tryptophan residues and a glycine (B1666218) residue defines its chemical character and potential interactions.

Table 1: Classification of Peptides by Length

Classification Number of Amino Acid Residues Examples
Dipeptide 2 Aspartame, Carnosine
Tripeptide 3 Glutathione, this compound
Tetrapeptide 4 Tuftsin
Oligopeptide 2-20 Oxytocin, Vasopressin fiveable.me
Polypeptide >20 (up to ~50) Insulin, Glucagon
Protein >50 Hemoglobin, Collagen americanpeptidesociety.org

Historical Research Trajectories of Tryptophan Containing Peptides

The scientific journey into understanding tryptophan-containing peptides began with the discovery of tryptophan itself. In the early 1900s, the English chemist Frederick Hopkins isolated this essential amino acid from the protein casein. nih.govebsco.com This discovery was a pivotal moment in nutritional science and protein chemistry, leading to the recognition of "essential amino acids" – those that cannot be synthesized by the body and must be obtained from the diet. ebsco.com Early research focused on the dietary importance of tryptophan and its role as a building block for proteins. ebsco.comwikipedia.org

Subsequent research delved into the synthesis and biological activities of peptides containing tryptophan. Scientists began to construct specific peptide sequences to investigate their structure-function relationships. For instance, studies in the mid-20th century explored the synthesis of peptides related to hormones like corticotropin (B344483) (ACTH) and melanocyte-stimulating hormone (MSH), which contain tryptophan residues crucial for their biological activity. These studies were instrumental in understanding how the sequence of amino acids, including the placement of tryptophan, dictates the physiological function of a peptide.

The development of new analytical techniques, particularly fluorescence spectroscopy, further propelled research into tryptophan-containing peptides. The intrinsic fluorescence of the tryptophan indole (B1671886) ring provided a powerful, non-invasive tool to study peptide conformation, folding, and interactions with other molecules. nih.govacs.org This has allowed researchers to probe the local environment of tryptophan residues within a peptide and gain insights into its dynamic behavior in solution. mdpi.com

Significance of Tryptophan Residues in Peptide Functionality

Solid-Phase Peptide Synthesis (SPPS) Approaches for L-Tryptophyl-L-tryptophylglycine

Solid-phase peptide synthesis (SPPS) stands as a cornerstone in the production of peptides like this compound due to its efficiency and amenability to automation. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. nih.govgoogle.com

Fmoc-Based SPPS Protocols and Optimization

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely adopted method for SPPS, favored for its use of milder basic conditions for the removal of the Nα-protecting group. altabioscience.combeilstein-journals.org The synthesis of this compound via Fmoc-SPPS would commence with the anchoring of Fmoc-glycine to a suitable resin, such as Wang or Rink amide resin, depending on whether a C-terminal carboxylic acid or amide is desired.

A critical aspect in the synthesis of tryptophan-containing peptides is the protection of the indole side chain of tryptophan to prevent side reactions, particularly oxidation and alkylation during the final acidic cleavage step. nih.govnih.gov The use of a tert-butyloxycarbonyl (Boc) group for the indole nitrogen (Fmoc-Trp(Boc)-OH) is highly recommended. sigmaaldrich.comacs.org

The iterative cycle of deprotection and coupling is central to SPPS. The Fmoc group is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comdu.ac.in Following the removal of the Fmoc group from glycine (B1666218), the first tryptophan residue (Fmoc-Trp(Boc)-OH) is introduced. The coupling is mediated by a variety of activating reagents, with phosphonium (B103445) salts like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium salts such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) being common choices, often in the presence of an additive like N-hydroxybenzotriazole (HOBt) to suppress racemization. du.ac.inresearchgate.net This cycle is repeated for the second tryptophan residue.

Table 1: Optimized Fmoc-Based SPPS Protocol for this compound

StepReagent/SolventTimeNotes
Resin SwellingDMF30 minEnsures optimal reaction environment.
Glycine CouplingFmoc-Gly-OH, DIC, HOBt in DMF2 hAnchoring the first amino acid.
Fmoc Deprotection20% Piperidine in DMF2 x 10 minRemoval of the Fmoc protecting group. peptide.com
Tryptophan CouplingFmoc-Trp(Boc)-OH, HBTU, DIPEA in DMF2 hCoupling of the first tryptophan.
Fmoc Deprotection20% Piperidine in DMF2 x 10 min
Tryptophan CouplingFmoc-Trp(Boc)-OH, HBTU, DIPEA in DMF2 hCoupling of the second tryptophan.
Final Fmoc Deprotection20% Piperidine in DMF2 x 10 min
Cleavage and DeprotectionTFA/TIS/H₂O (95:2.5:2.5)2-3 hCleavage from resin and removal of side-chain protecting groups. nih.gov

This table presents a representative protocol. Actual conditions may vary based on the specific resin and coupling reagents used.

Boc-Based SPPS Protocols and Optimization

The tert-butyloxycarbonyl (Boc) strategy, the original method developed by Merrifield, utilizes acidic conditions for the removal of the temporary Nα-Boc protecting group. beilstein-journals.orguchicago.edu While less common now for routine synthesis, it can be advantageous for complex sequences. nih.gov The synthesis of this compound using the Boc-SPPS approach would typically start with a Merrifield resin esterified with Boc-glycine.

A key difference is the repetitive use of a moderately strong acid, commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to remove the Boc group at each cycle. peptide.comuchicago.edu Neutralization with a base like diisopropylethylamine (DIEA) is required before the subsequent coupling step. peptide.com For the tryptophan residues, the indole side chain is often protected with a formyl group (For) or left unprotected, relying on the use of scavengers during the final cleavage.

The final cleavage from the resin and removal of side-chain protecting groups in Boc-SPPS requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which necessitates specialized equipment. beilstein-journals.orgpeptide.com

Table 2: Boc-Based SPPS Protocol for this compound

StepReagent/SolventTimeNotes
Resin PreparationBoc-Gly-Merrifield Resin-Starting point of the synthesis.
Boc Deprotection50% TFA in DCM30 minRemoval of the Boc protecting group. peptide.com
Neutralization10% DIEA in DMF2 x 1 minPrepares the free amine for coupling.
Tryptophan CouplingBoc-Trp(For)-OH, DIC, HOBt in DMF2 hCoupling of the first tryptophan.
Boc Deprotection50% TFA in DCM30 min
Neutralization10% DIEA in DMF2 x 1 min
Tryptophan CouplingBoc-Trp(For)-OH, DIC, HOBt in DMF2 hCoupling of the second tryptophan.
Final CleavageAnhydrous HF with scavengers (e.g., anisole)1 h at 0°CHarsh conditions requiring special apparatus.

This table outlines a general Boc-SPPS protocol. The use of HF requires extreme caution and specialized laboratory setup.

Strategies for Mitigating Difficult Sequences and Aggregation

The presence of two consecutive hydrophobic tryptophan residues in this compound makes it a "difficult sequence," prone to interchain aggregation during SPPS. rsc.orgresearchgate.net This aggregation can hinder reagent access, leading to incomplete reactions and low yields. Several strategies can be employed to mitigate these issues:

Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt the hydrogen bonding networks that lead to aggregation. sigmaaldrich.com

Elevated Temperatures: Performing coupling reactions at elevated temperatures, often with the aid of microwave irradiation, can enhance reaction kinetics and disrupt secondary structure formation. nih.gov

Pseudoproline Dipeptides: While not directly applicable to the Trp-Trp junction, the concept of introducing a temporary structure-disrupting element is key. Pseudoproline dipeptides, which introduce a kink in the peptide backbone, are a powerful tool for preventing aggregation. rsc.orgchempep.com

Backbone Protection: The introduction of a temporary protecting group on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aggregation by disrupting interchain hydrogen bonding. sigmaaldrich.comrsc.org

Automation in this compound Synthesis

The repetitive nature of SPPS makes it highly suitable for automation. nih.govresearchgate.net Automated peptide synthesizers can perform the cycles of deprotection, washing, and coupling with high precision and reproducibility, which is particularly beneficial for the synthesis of challenging sequences like this compound. Modern automated systems can incorporate features like microwave heating and real-time monitoring of reaction completion, further optimizing the synthesis process. nih.govrsc.org The use of pre-weighed amino acid cartridges and bulk solvent reservoirs minimizes manual intervention and allows for the unattended synthesis of the target peptide.

Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, offers advantages in terms of scalability and the purification of intermediates. mdpi.com For a short peptide like this compound, a fragment condensation approach is a viable strategy.

Fragment Condensation Methodologies

In a fragment condensation strategy, smaller peptide fragments are synthesized and purified separately before being coupled to form the final peptide. rsc.org For this compound, a plausible approach would be the synthesis of the dipeptide L-Tryptophyl-L-tryptophan and its subsequent coupling to a glycine derivative.

A potential synthetic route is outlined below:

Synthesis of the Dipeptide Fragment (Trp-Trp): Nα-protected L-tryptophan (e.g., Boc-Trp-OH) is coupled with a C-terminally protected L-tryptophan (e.g., H-Trp-OMe) using standard solution-phase coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with HOBt. The resulting protected dipeptide (Boc-Trp-Trp-OMe) is then purified.

Preparation of the Glycine Fragment: Glycine can be used with its C-terminus protected, for instance, as a benzyl (B1604629) ester (H-Gly-OBzl).

Fragment Coupling: The protecting groups on the termini of the fragments are selectively removed. For instance, the Boc group of the dipeptide is removed with TFA, and the resulting H-Trp-Trp-OMe is then coupled with an N-protected glycine, or the methyl ester of the dipeptide is saponified to the free acid, which is then activated and coupled to H-Gly-OBzl.

Final Deprotection: All remaining protecting groups are removed in a final step to yield the target tripeptide.

This approach allows for the purification of the dipeptide intermediate, ensuring a higher purity of the final product. However, the coupling of peptide fragments can be challenging due to steric hindrance and potential racemization at the C-terminal residue of the activated fragment. The choice of coupling reagents and conditions is therefore critical to the success of this strategy.

Protecting Group Selection and Orthogonal Deprotection

The synthesis of this compound, whether through solid-phase peptide synthesis (SPPS) or solution-phase methods, necessitates a carefully designed protecting group strategy. The primary challenge lies in the protection of the indole nitrogen of the two tryptophan residues to prevent unwanted side reactions, such as oxidation and alkylation, during peptide coupling and cleavage steps. peptide.comthermofisher.com

An orthogonal protection scheme is essential. peptide.com This strategy allows for the selective removal of specific protecting groups under distinct conditions, leaving other protecting groups intact. This is particularly crucial for the stepwise assembly of the peptide chain and for any potential side-chain modifications. peptide.com

For the synthesis of a tryptophan-rich peptide like this compound, the most common approaches involve either the Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) strategy for Nα-amino group protection.

Key Protecting Groups for Tryptophan:

Protecting GroupAbbreviationCleavage ConditionsApplication Strategy
tert-ButyloxycarbonylBocStrong acids (e.g., TFA, HF) acs.orgOften used for the indole side chain (Trp(Boc)) to minimize side reactions during acid-mediated cleavage of other protecting groups. thermofisher.comacs.org
FormylForRemoved during HF cleavage in Boc chemistry. peptide.comA classic protecting group for the indole nitrogen in Boc-based synthesis. peptide.com
4-(N-methylamino)butanoylNmbuIntramolecular cyclization at pH 9.5. researchgate.netA specialized group designed to improve the solubility of the protected peptide for easier HPLC purification. researchgate.netresearchgate.net
Sarcosinyl-sarcosinylSar-SarCleaved at physiological pH. researchgate.netThis group introduces a cationic charge, enhancing solubility for purification, and can be removed under mild conditions. researchgate.net

In a typical Fmoc-based synthesis of this compound, the Nα-amino groups are protected with the base-labile Fmoc group. The indole side chains of the tryptophan residues are often protected with the acid-labile Boc group (Fmoc-Trp(Boc)-OH). This represents an orthogonal strategy where the Fmoc group is removed with a base (like piperidine) at each step of peptide elongation, while the Boc group on the tryptophan side chains remains stable. acs.org The Boc groups are then removed during the final cleavage from the solid support using a strong acid cocktail, which typically includes scavengers to prevent the reattachment of cationic species to the sensitive indole rings. peptide.compeptide.com

While tryptophan can sometimes be used without side-chain protection in Fmoc chemistry, this approach carries the risk of modification by carbocations generated during the cleavage of other side-chain protecting groups, such as those from arginine residues. peptide.com Therefore, for a peptide containing two tryptophan residues, side-chain protection is highly recommended to ensure high purity and yield of the final product.

Chemo-Enzymatic Peptide Synthesis (CEPS) Considerations for this compound

Chemo-enzymatic peptide synthesis (CEPS) offers a "green chemistry" alternative to purely chemical methods, characterized by mild reaction conditions, high stereoselectivity, and the avoidance of extensive protection-deprotection steps. mdpi.com For a peptide like this compound, specific enzymes can be employed to catalyze the formation of the peptide bonds.

The key advantage of CEPS is the chemoselectivity of enzymes, which can form peptide bonds without causing racemization, a significant drawback of many chemical coupling agents. mdpi.com

Enzymatic Strategies for Tryptophan-Containing Peptides:

Proteases (e.g., α-Chymotrypsin, Papain): In a kinetically controlled synthesis, proteases can be used to catalyze the formation of peptide bonds. α-Chymotrypsin, for instance, shows a preference for cleaving (and forming) peptide bonds on the carboxyl side of hydrophobic amino acids like tryptophan. mdpi.com This makes it a potential candidate for coupling a protected Tryptophan ester to another Tryptophan residue or to glycine. Papain is another protease that has been used for the polymerization of various amino acid esters. mdpi.com

Indole Prenyltransferases (IPTs): While primarily used for late-stage functionalization of the tryptophan indole ring, the principles of enzymatic modification highlight the compatibility of complex peptide structures with enzymatic processes. nih.govchapman.edu These enzymes operate under mild aqueous conditions, demonstrating high selectivity for tryptophan residues within peptides. nih.gov This suggests the feasibility of integrating enzymatic steps in a hybrid synthetic approach.

A hypothetical CEPS approach for this compound could involve the α-chymotrypsin-catalyzed coupling of an N-terminally protected L-Tryptophan ester (e.g., Ac-Trp-OEt) with L-tryptophylglycine (Trp-Gly). The enzyme's specificity would ensure the formation of the correct peptide linkage with minimal side reactions.

Purification and Characterization of Synthetic this compound Intermediates

Following synthesis, the crude peptide and its intermediates must undergo rigorous purification and characterization to ensure identity and purity.

Purification:

The primary method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.net The crude peptide is dissolved in a suitable solvent and injected onto a C18 column. Separation is achieved by applying a gradient of an organic solvent, typically acetonitrile (B52724), in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net Fractions are collected and analyzed for purity.

Characterization:

A combination of analytical techniques is used to confirm the structure and purity of the synthesized peptide.

TechniquePurposeExpected Data for this compound
Mass Spectrometry (MS) To determine the molecular weight of the peptide and confirm its sequence (via fragmentation). conicet.gov.arfrontiersin.orgThe monoisotopic mass of the neutral peptide is 488.2114 g/mol . ESI-MS would show a prominent ion at m/z 489.2187 for [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the covalent structure, including the connectivity of the amino acids and the stereochemistry. pnas.org¹H NMR spectra would show characteristic signals for the indole protons of the two tryptophan residues and the α-protons of all three amino acids. 2D NMR techniques like COSY and TOCSY would establish spin systems for each residue, while NOESY could provide information on through-space proximity of protons. pnas.org
Analytical HPLC To assess the purity of the final product. researchgate.netA chromatogram of the purified peptide should show a single major peak, indicating high purity (typically >95%). researchgate.net
UV-Vis Spectroscopy To detect and quantify the peptide based on the strong absorbance of the tryptophan indole rings.A strong absorbance maximum around 280 nm, characteristic of the tryptophan chromophore.

The analysis of intermediates, such as the dipeptide Trp-Gly, would follow similar principles. For example, after coupling glycine to the second tryptophan, a small sample could be cleaved, purified, and analyzed by MS to confirm the mass of the dipeptide intermediate before proceeding with the addition of the final tryptophan residue. This stepwise verification is crucial for optimizing the synthetic route and troubleshooting any potential issues.

Fluorescence Spectroscopy for Tryptophan Residue Probing

Fluorescence spectroscopy is an exceptionally sensitive technique for studying tryptophan-containing peptides, as the indole side chain of tryptophan is an intrinsic fluorophore. tandfonline.com Its photophysical properties are highly responsive to its local microenvironment, making it a powerful probe of peptide structure, dynamics, and interactions. scirp.org For this compound, fluorescence studies can provide detailed insights into the behavior of the two distinct tryptophan residues.

The intrinsic fluorescence of this compound is dominated by the emission from its two tryptophan residues. When excited with light, typically around 295-300 nm to minimize any potential contribution from other aromatic residues if they were present, the tryptophan side chains emit fluorescence. acs.org The position of the emission maximum (λmax) is highly sensitive to the polarity of the surrounding environment. scirp.org In a polar aqueous solution, the λmax is expected to be around 350 nm. mdpi.comnih.gov However, if the residues are in a more nonpolar or buried environment, a "blue shift" to shorter wavelengths (e.g., 310-330 nm) would be observed. scirp.org

Table 1: Expected Fluorescence Properties of this compound

ParameterExpected Value/CharacteristicInformation Gained
Excitation Maximum (λex)~295 nmSelective excitation of tryptophan residues.
Emission Maximum (λem)~350 nm in aqueous bufferIndicates solvent exposure of tryptophan residues. mdpi.comnih.gov
Quantum YieldVariable; sensitive to quenchingReflects the efficiency of the fluorescence process and local interactions. scirp.org
Environmental SensitivityBlue shift in nonpolar environmentsProbes the hydrophobicity of the residue microenvironment. scirp.orgnih.gov

Fluorescence quenching studies involve the use of small molecules (quenchers) that can decrease the fluorescence intensity through various mechanisms, such as collisional de-excitation or electron transfer. researchgate.netnih.gov The efficiency of quenching provides information about the accessibility of the tryptophan residues to the solvent.

Commonly used quenchers include acrylamide (B121943) and iodide. By systematically adding a quencher to a solution of this compound and monitoring the decrease in fluorescence, a Stern-Volmer plot can be generated. The slope of this plot yields the quenching constant, which is a measure of the accessibility of the fluorophores. researchgate.net For this tripeptide, quenching experiments could potentially differentiate between the N-terminal and the middle tryptophan residue if they have different solvent exposures due to conformational preferences. For instance, if one residue is partially shielded by the other or by the peptide backbone, it would exhibit a lower quenching constant. The mechanism of quenching for tryptophan often involves photoinduced electron transfer from the excited indole ring to an acceptor, such as the peptide backbone's amide groups. scirp.orgresearchgate.net

While steady-state fluorescence provides an average view, time-resolved fluorescence measures the decay of the fluorescence intensity over time (typically nanoseconds) following a pulse of excitation light. bmglabtech.com The fluorescence decay of tryptophan in aqueous solution is often complex and described by a multi-exponential function. mdpi.comacs.org This complexity arises from the existence of different ground-state conformers (rotamers) of the tryptophan side chain, each with a distinct fluorescence lifetime. scirp.orgmdpi.com

For this compound, the fluorescence decay would likely be even more complex due to the presence of two tryptophan residues. The analysis would aim to resolve the different lifetime components, which could be attributed to the distinct rotameric states of each of the two tryptophans. mdpi.com Typical lifetimes for tryptophan in peptides range from sub-nanosecond to several nanoseconds. mdpi.comresearchgate.net Changes in these lifetimes and their relative contributions under different conditions (e.g., pH, temperature) can reveal detailed information about the conformational dynamics and the excited-state processes, such as quenching and energy transfer, that govern the peptide's fluorescence. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. youtube.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone and aromatic side chains are the primary chromophores that contribute to the CD spectrum.

For a short peptide like this compound, it is unlikely to form a stable, canonical secondary structure such as an α-helix or β-sheet. Therefore, the far-UV CD spectrum (below 250 nm), which is typically used to analyze backbone conformation, would likely show a profile characteristic of a random coil or disordered structure.

The near-UV CD spectrum (250-320 nm), however, would be particularly informative. This region is dominated by the signals from the aromatic side chains. The two tryptophan residues in this compound would produce distinct CD bands corresponding to the 1La and 1Lb electronic transitions of the indole ring. nih.gov The signs and magnitudes of these bands are sensitive to the local environment and the side-chain conformation (dihedral angles), as well as any electronic coupling between the two indole rings. nih.gov Therefore, the near-UV CD spectrum can serve as a sensitive fingerprint of the tripeptide's tertiary structure and conformational preferences in solution. researchgate.netresearchgate.net

Table 2: Expected Circular Dichroism Features for this compound

Spectral RegionWavelength RangeExpected FeaturesStructural Information
Far-UV190-250 nmStrong negative band near 200 nm.Likely indicates a random coil or disordered backbone conformation. youtube.com
Near-UV250-320 nmComplex bands from 1La and 1Lb transitions of the two Trp residues.Provides a "fingerprint" of the side-chain conformations and potential Trp-Trp interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. uzh.ch A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to fully characterize this compound.

One-Dimensional (1D) NMR: The 1D ¹H NMR spectrum provides the initial overview of the molecule. emerypharma.com It would display signals for all the protons in the tripeptide. Key regions would include the aromatic region (around 7-8 ppm) for the indole ring protons of the two tryptophans, the α-proton region (around 4-5 ppm), and the β-proton region for the side chains. chemicalbook.combmrb.io The 1D ¹³C NMR spectrum complements this by showing a single peak for each unique carbon atom in the molecule. chemicalbook.com

Two-Dimensional (2D) NMR: To unambiguously assign these signals and determine the peptide's structure, 2D NMR experiments are essential. acs.orgacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. emerypharma.com It would be used to trace the spin systems within each amino acid residue, for example, connecting the amide proton (NH) to the α-proton (Hα) and then to the β-protons (Hβ) of each residue.

TOCSY (Total Correlation Spectroscopy): This is an extension of COSY that reveals correlations between all protons within a coupled spin system, not just direct neighbors. acs.org It is very effective for identifying the complete set of protons belonging to each amino acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. emerypharma.com It allows for the assignment of the ¹³C resonances based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com It is crucial for sequencing the peptide, as it can show a correlation from the amide proton of one residue to the carbonyl carbon of the preceding residue, thus confirming the Trp-Trp-Gly linkage. acs.org

By integrating the data from these experiments, a complete assignment of the NMR signals can be achieved. Further analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from a ROESY or NOESY experiment would provide distance constraints to define the peptide's conformational preferences in solution. nih.gov

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O

Note: Chemical shifts are highly dependent on solvent and pH. These are representative values based on data for L-tryptophan and glycine-containing peptides. bmrb.iohmdb.ca

ResidueAtom¹H Shift (ppm)¹³C Shift (ppm)
Trp-1 (N-term)~4.1~57.0
~3.3-3.5~29.0
Indole H1~7.7~125.0
Indole H4,H7~7.5-7.8~120-129
Indole H5,H6~7.2-7.3~120-123
Indole C=O-~175.0
Indole C's-~110-139
Trp-2 (Middle)~4.5~56.5
~3.2-3.4~28.5
Indole H1~7.6~124.5
Indole H4,H7~7.4-7.7~120-129
Indole H5,H6~7.1-7.2~120-123
Indole C=O-~174.5
Indole C's-~110-139
Gly-3 (C-term)~3.9~44.0
C=O-~177.0

Isotopic Labeling for Enhanced NMR Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. However, for a molecule like this compound, the complexity of the spectrum due to the presence of two identical tryptophan residues can lead to signal overlap and ambiguity in resonance assignments. Isotopic labeling is a crucial strategy employed to overcome these challenges and facilitate detailed structural analysis. sigmaaldrich.comanu.edu.au

By selectively replacing naturally abundant isotopes such as Carbon-12 (¹²C), Nitrogen-14 (¹⁴N), and Hydrogen-1 (¹H) with their NMR-active counterparts, namely Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), specific signals within the NMR spectrum can be enhanced or filtered. sigmaaldrich.comnih.gov This approach simplifies complex spectra and enables the unambiguous assignment of resonances, which is the first step in any detailed NMR-based structural study.

For a peptide containing tryptophan, labeling can be targeted to the backbone or the sidechain. nih.gov For instance, uniform ¹³C and ¹⁵N labeling of one of the tryptophan residues would allow it to be distinguished from the unlabeled one, resolving the degeneracy between the two indole rings. More advanced, selective labeling schemes can be utilized where only specific atoms within the tryptophan indole ring or the peptide backbone are isotopically enriched. anu.edu.aunih.gov This is particularly useful for probing specific intramolecular interactions or conformational changes in response to environmental stimuli. nih.gov

New methods in isotopic labeling, such as the use of specific isotopologues of indole as precursors in biosynthetic expression systems, allow for the creation of proteins and peptides with ¹³C-¹H spin systems surrounded by non-NMR-active nuclei like ¹²C and ²H. nih.gov This minimizes signal splitting and relaxation effects, leading to sharper and more easily interpretable NMR signals. Techniques like Stereo-Array Isotope Labeling (SAIL) optimize the isotopic labeling pattern of amino acids to solve structures of even large proteins with high precision. nih.gov While developed for larger systems, the principles are applicable to smaller peptides to resolve conformational details.

The application of these labeling strategies to this compound would enable the precise measurement of nuclear Overhauser effects (NOEs) between specific protons, which are indicative of their spatial proximity. This data is essential for calculating the solution structure of the peptide. Furthermore, isotope-assisted measurements of scalar couplings (J-couplings) provide information about dihedral angles along the peptide backbone (φ, ψ) and the sidechains (χ), defining the peptide's conformation.

Table 1: Common Isotopes Used in Peptide NMR and Their Purpose

IsotopeNatural Abundance (%)Spin (I)Purpose in NMR Spectroscopy
¹H 99.981/2Standard for proton NMR; provides structural information through chemical shifts and NOEs.
²H (D) 0.0151Used for deuteration to simplify ¹H spectra and reduce relaxation effects.
¹³C 1.11/2Provides information on the carbon backbone and sidechains; used in multidimensional correlation experiments. sigmaaldrich.com
¹⁵N 0.371/2Used for labeling the amide backbone; essential for backbone resonance assignment and dynamics studies. anu.edu.au

Fourier Transform Infrared (FTIR) Spectroscopy for Amide Bond Conformation

Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive method for investigating the secondary structure of peptides and proteins. uwec.eduthermofisher.com The technique probes the vibrational modes of a molecule's constituent chemical bonds. For peptides like this compound, the most informative spectral regions are the amide bands, which arise from vibrations of the peptide backbone. uwec.edu

The primary bands of interest are the Amide I and Amide II bands:

Amide I band: Located in the 1600-1700 cm⁻¹ region, this band is primarily due to the C=O stretching vibration of the peptide backbone. thermofisher.comresearchgate.net Its frequency is particularly sensitive to the hydrogen-bonding pattern and the local geometry of the backbone, making it an excellent indicator of secondary structure (e.g., α-helices, β-sheets, turns, and random coils). thermofisher.com

Amide II band: Found between 1500-1600 cm⁻¹, this band results from the coupling of the N-H in-plane bending and C-N stretching vibrations. researchgate.net While also sensitive to conformation, it is generally considered a less direct probe of secondary structure compared to the Amide I band. thermofisher.com

Deconvolution techniques, such as Fourier self-deconvolution and second-derivative analysis, are often applied to the broad Amide I band to resolve overlapping peaks corresponding to different structural elements. thermofisher.com By analyzing the positions and relative areas of these component peaks, one can quantitatively estimate the percentage of each type of secondary structure within the peptide population. For instance, a band around 1655 cm⁻¹ is typically assigned to α-helical or random coil structures, whereas bands in the 1620-1640 cm⁻¹ and 1670-1695 cm⁻¹ regions are characteristic of β-sheet structures. researchgate.net

Table 2: Characteristic FTIR Amide I Frequencies for Peptide Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)Vibrational Mode
α-Helix 1650 - 1658C=O Stretch
β-Sheet 1620 - 1640 (low), 1670 - 1695 (high)C=O Stretch
β-Turn 1660 - 1685C=O Stretch
Random Coil 1640 - 1650C=O Stretch

Note: These are general ranges and can be influenced by the specific peptide sequence and solvent environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores—molecular entities that absorb light in the UV or visible range. ijprajournal.comresearchgate.net In this compound, the dominant chromophores are the indole side chains of the two tryptophan residues. The indole ring contains a conjugated π-electron system that gives rise to characteristic electronic transitions. pnas.org

The UV absorption spectrum of tryptophan is typically characterized by a strong peak (a ¹Lₐ transition) at approximately 220 nm and a less intense, but highly informative, peak (a ¹Lₑ transition) with fine structure around 280 nm. caltech.eduiosrjournals.org The absorbance at 280 nm is routinely used to determine the concentration of proteins and peptides containing tryptophan.

For this compound, the presence of two indole chromophores in close proximity can lead to interesting spectroscopic phenomena. The local environment surrounding each indole ring significantly influences its absorption spectrum. mdpi.com Factors such as solvent polarity, pH, and, most importantly, intramolecular interactions between the two indole rings can cause shifts in the absorption maximum (λ_max) and changes in the molar extinction coefficient (ε).

Bathochromic (Red) Shift: A shift to a longer wavelength, often indicating that the chromophore has moved to a more polar environment or is involved in specific electronic interactions.

Hypsochromic (Blue) Shift: A shift to a shorter wavelength, suggesting the chromophore is in a less polar, more hydrophobic environment. ijprajournal.com

Interactions between the two indole rings in this compound, such as π-stacking, would likely perturb their electronic energy levels, leading to changes in the UV-Vis spectrum compared to that of a single, isolated tryptophan residue or a simple dipeptide like tryptophyl-glycine. nih.gov The analysis of these spectral shifts provides valuable insights into the conformational preferences of the tripeptide, specifically regarding the relative orientation of the two bulky tryptophan side chains. For example, studies on tryptophyl-glycine have correlated a blue shift in fluorescence emission, a related spectroscopic property, with an extended backbone conformation stabilized by hydrogen bonds. nih.gov Similar principles apply to UV-Vis absorption, where the electronic ground state is probed.

Table 3: Typical UV Absorption Maxima for Tryptophan and Related Compounds

Compoundλ_max 1 (nm)λ_max 2 (nm)Molar Extinction Coefficient (ε) at ~280 nm (M⁻¹cm⁻¹)
L-Tryptophan ~220~280~5,600
N-Acetyl-L-tryptophanamide ~222~282~5,690 caltech.edu
Tryptophyl-Glycine ~220~280~5,500

Note: Exact values can vary with pH and solvent conditions. The values for this compound would be expected to be approximately double that of a single tryptophan, but potentially modulated by intramolecular interactions.

Conformational Landscape and Computational Analysis of L Tryptophyl L Tryptophylglycine

Theoretical Conformational Analysis Methodologies

The exploration of the conformational space of L-Tryptophyl-L-tryptophylglycine begins with theoretical methods that calculate the potential energy of different spatial arrangements of the atoms. These methods can be broadly categorized into molecular mechanics and quantum chemical approaches.

Molecular Mechanics (MM) and Force Field Parameterization

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of peptides. These methods treat molecules as a collection of atoms held together by springs, and the potential energy is calculated using a force field. A force field is a set of empirical functions and parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For peptides like this compound, the choice of force field is critical. Commonly used force fields for biomolecular simulations include AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). These force fields have been parameterized to reproduce experimental and quantum mechanical data for amino acids and peptides. However, the accurate representation of interactions involving aromatic residues like tryptophan, particularly the non-covalent interactions between the indole (B1671886) rings (π-π stacking and T-shaped interactions), requires careful parameterization. Some force fields, like XED, explicitly represent electron anisotropy to better model these interactions. researchgate.net

The parameterization process for a specific molecule or motif, such as the Trp-Trp linkage, may involve fitting the force field parameters to high-level quantum chemical calculations or experimental data to ensure an accurate description of its conformational energies.

Table 1: Representative Molecular Mechanics Force Fields for Peptide Simulations

Force FieldKey FeaturesTypical Applications
AMBER Well-established for proteins and nucleic acids. Several versions exist with refined parameters. avogadro.ccProtein folding, ligand binding, molecular dynamics of biomolecules.
CHARMM Widely used for a broad range of biomolecules. Includes polarizable models (e.g., Drude). nih.govProtein dynamics, membrane simulations, drug design. nih.gov
GROMOS Developed for molecular dynamics simulations, particularly for condensed phase systems.Biomolecular simulations in solution.
OPLS Optimized for liquid simulations, providing good descriptions of solvation effects.Calculation of thermodynamic properties, simulations of organic liquids and biomolecules.
MMFF94 Designed for organic and medicinal chemistry applications, with good coverage of various functional groups. avogadro.ccConformational analysis of small organic molecules and peptides. avogadro.cc

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure

Quantum chemical (QC) calculations provide a more accurate description of the electronic structure and energies of molecules compared to molecular mechanics. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become a popular QC method for studying peptides due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. For tryptophan-containing peptides, DFT calculations, often with dispersion corrections (e.g., B3LYP-D3), are crucial for accurately modeling the non-covalent interactions between the indole rings. xray.cznih.gov Studies on tryptophan dimers and tryptophan-rich peptides have utilized DFT to investigate the relative energies of different stacked and T-shaped conformations. nih.govnih.gov

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer even higher accuracy but are computationally more demanding. These methods are often used to benchmark the results of less expensive methods like DFT and to study smaller model systems in great detail. For instance, high-level ab initio calculations have been used to study the conformational preferences of dipeptides and tripeptides, providing valuable insights into the intrinsic folding propensities of peptide backbones and the influence of side-chain interactions.

Table 2: Comparison of Quantum Chemical Methods for Peptide Conformational Analysis

MethodDescriptionAdvantagesLimitations
Density Functional Theory (DFT) Based on the electron density to calculate energy.Good balance of accuracy and computational cost. nih.govAccuracy depends on the chosen functional; standard functionals may not capture dispersion interactions well without correction. nih.gov
Møller-Plesset Perturbation Theory (MP2) An ab initio method that includes electron correlation.More accurate than Hartree-Fock; a good starting point for high-accuracy calculations.Computationally more expensive than DFT.
Coupled-Cluster (CC) Theory A highly accurate ab initio method.Considered the "gold standard" for single-reference systems.Very high computational cost, limited to smaller systems.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Ensembles

While theoretical calculations provide static pictures of low-energy conformations, this compound is a dynamic entity in solution, constantly exploring a range of conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of molecular systems, providing insights into their dynamic behavior, flexibility, and structural transitions.

MD simulations solve Newton's equations of motion for the atoms in the system, with the forces calculated using a molecular mechanics force field. By simulating the system for a sufficient length of time (from nanoseconds to microseconds or even longer), one can generate a trajectory that describes the dynamic conformational ensemble of the peptide.

Trajectory Analysis for Structural Transitions and Flexibility

The analysis of MD trajectories provides a wealth of information about the conformational dynamics of this compound. Key aspects to analyze include:

Ramachandran Plots: To analyze the distribution of the backbone dihedral angles (φ and ψ) and identify preferred secondary structure motifs.

Hydrogen Bond Analysis: To identify and characterize the stability of intramolecular hydrogen bonds that stabilize specific conformations.

Cluster Analysis: To group similar conformations from the trajectory, thereby identifying the most populated conformational states.

Studies on tryptophan-containing peptides have shown that the side chains can exhibit significant flexibility, and their interactions play a crucial role in stabilizing specific folded structures. rcsb.orgmdpi.com For this compound, trajectory analysis would be essential to understand the interplay between the two tryptophan side chains and how their interactions influence the peptide's flexibility and structural transitions.

Enhanced Sampling Techniques (e.g., Metadynamics, Umbrella Sampling)

A major challenge in MD simulations is the "sampling problem." Peptides can get trapped in local energy minima on the potential energy surface, preventing them from exploring the full conformational space within a reasonable simulation time. Enhanced sampling techniques are designed to overcome these energy barriers and accelerate the exploration of the conformational landscape.

Metadynamics: This method adds a history-dependent bias potential to the system's energy landscape, discouraging the simulation from revisiting already explored conformations and pushing it to explore new regions. acs.orgfigshare.com Metadynamics has been successfully applied to study the conformational space of tryptophan-rich peptides. nih.govacs.orgfigshare.comchemrxiv.orgchemrxiv.org

Umbrella Sampling: This technique is used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the distance between the two tryptophan rings. The simulation is divided into a series of "windows" along the reaction coordinate, and a biasing potential (the "umbrella") is applied in each window to ensure adequate sampling. By combining the data from all windows, the free energy profile along the chosen coordinate can be reconstructed, revealing the energy barriers and stable states. researchgate.netnih.govnih.gov

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of replicas at different temperatures are exchanged. This allows conformations at high temperatures (which can easily cross energy barriers) to be passed down to lower temperatures, thus enhancing the sampling of the low-energy conformational space. rcsb.orgcas.cz

These enhanced sampling methods are crucial for obtaining a comprehensive understanding of the conformational ensemble of a flexible peptide like this compound.

Conformational Search Algorithms and Sampling Strategies for Oligopeptides

Given the high dimensionality of the conformational space of oligopeptides, systematic search methods are often computationally intractable. Therefore, various conformational search algorithms and sampling strategies have been developed to efficiently locate low-energy conformations.

One of the most prominent stochastic search methods is the genetic algorithm (GA) . xray.czacs.org Inspired by Darwinian evolution, a GA starts with a population of random conformations (the "genes"). These conformations are then "evolved" through processes of selection, crossover (recombination of parts of different conformations), and mutation. The "fitness" of each conformation is typically evaluated based on its potential energy, with lower energy conformations having a higher probability of being selected for the next generation. GAs have proven to be effective in finding the global energy minimum and other low-energy conformers of peptides. xray.czacs.org

Other strategies include:

Monte Carlo (MC) Methods: These methods generate new conformations by making random changes to the existing conformation and accepting or rejecting the new conformation based on an energy criterion.

Simulated Annealing: In this method, the system is heated to a high temperature and then gradually cooled down, allowing it to overcome energy barriers at high temperatures and settle into a low-energy state as it cools.

Systematic Searches: For smaller peptides or fragments, it is sometimes feasible to perform a systematic search of the conformational space by rotating all relevant dihedral angles in discrete steps.

The combination of these search algorithms with energy calculations from molecular mechanics or quantum chemistry provides a powerful approach to map out the potential energy surface and identify the most stable conformations of this compound.

Structure-Activity Relationship (SAR) Modeling Based on Conformational Features

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. For this compound, the spatial arrangement of the two bulky indole side chains of the tryptophan residues is a critical determinant of its interaction with biological targets. Structure-Activity Relationship (SAR) modeling for this tripeptide would therefore heavily focus on how its conformational features influence its function.

The conformational flexibility of this compound allows it to adopt various shapes, from extended to more compact, folded structures. researchgate.net These different conformations can present distinct surfaces for molecular recognition. For instance, a folded conformation might bring the two indole rings into close proximity, creating a hydrophobic patch that could be crucial for binding to a receptor's hydrophobic pocket. Conversely, an extended conformation would expose the peptide backbone and the individual tryptophan side chains for interaction.

Studies on other tryptophan-containing peptides have highlighted the importance of the orientation of the indole ring for biological activity. scispace.com For example, in antimicrobial peptides, the amphipathic nature created by the arrangement of hydrophobic tryptophan residues and charged residues is key to their membrane-disrupting activity. researchgate.net In the context of this compound, the relative orientation of the two tryptophan residues could modulate its activity. Molecular modeling studies on di- and tri-tryptophan have shown that these peptides can activate bitter taste receptors, with the potency and number of activated receptors increasing with the number of tryptophan residues. mdpi.com This suggests that the conformational ensemble of this compound likely plays a significant role in its sensory properties.

Furthermore, the glycine (B1666218) residue, with its minimal side chain, imparts significant conformational flexibility to the peptide backbone, allowing the two flanking tryptophan residues to explore a wider range of spatial arrangements. This flexibility can be a double-edged sword in SAR. While it allows the peptide to adapt to different binding sites, it can also lead to a loss of binding affinity due to the entropic penalty of adopting a specific "bioactive" conformation.

A theoretical SAR model for this compound would likely involve the parameters outlined in the table below.

Conformational Feature Potential Impact on Biological Activity Rationale based on Analogous Peptides
Inter-tryptophan Distance Modulation of binding affinity and specificityThe proximity of indole rings can create specific hydrophobic interaction motifs.
Backbone Torsion Angles (φ, ψ) Determination of overall peptide shape (e.g., β-turn, extended)Different backbone conformations expose different interaction surfaces. Studies on other tripeptides show that specific turns are often required for receptor binding. iiserkol.ac.in
Side Chain Torsion Angles (χ1, χ2) Fine-tuning of indole ring orientationThe precise positioning of the indole rings is critical for interactions like π-π stacking or cation-π interactions. scispace.com
Solvent Accessible Surface Area (SASA) Influence on solubility and bioavailabilityThe degree of exposure of hydrophobic and hydrophilic regions affects interactions with the solvent and biological membranes.

Computational Tools and Software for Peptide Conformation Prediction

Given the challenges in experimentally determining the full conformational landscape of flexible peptides, computational methods are indispensable tools. A variety of software packages and algorithms are available for predicting the three-dimensional structures of peptides like this compound from their amino acid sequence. nih.gov

These tools can be broadly categorized into two main approaches: ab initio (or de novo) methods and template-based modeling. For a small peptide like a tripeptide, de novo methods, which predict the structure from fundamental principles of physics and chemistry, are generally more applicable.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. Software packages like AMBER (Assisted Model Building with Energy Refinement) are widely used for this purpose. In a typical MD simulation of this compound, the peptide would be placed in a simulated solvent environment, and the forces between all atoms would be calculated to predict the molecule's motion. This allows for the exploration of the peptide's conformational space and the identification of stable and metastable conformations.

Another popular tool is PEP-FOLD , a de novo peptide structure prediction server. scispace.com It utilizes a structural alphabet, which is a library of representative four-residue fragments, to assemble possible peptide conformations. These conformations are then refined using a coarse-grained force field. PEP-FOLD has been shown to be effective for predicting the structures of linear peptides. scispace.com

The table below summarizes some of the key computational tools and their applicability to the study of this compound.

Computational Tool/Software Methodology Applicability to this compound Key References
AMBER Molecular Dynamics SimulationAllows for detailed exploration of the conformational landscape in a simulated environment, including solvent effects.
GROMACS Molecular Dynamics SimulationSimilar to AMBER, provides a high-performance engine for simulating peptide dynamics and exploring conformational space.
CHARMM Molecular Dynamics SimulationA versatile program for MD simulations with a wide range of force fields applicable to peptides.
PEP-FOLD De novo prediction using a structural alphabetCan rapidly generate plausible 3D models of the tripeptide, which can then be used as starting points for more detailed simulations. scispace.com scispace.com
Quantum Mechanical (QM) Methods (e.g., DFT) Ab initio electronic structure calculationsProvide highly accurate energy calculations for different conformers, helping to rank their relative stabilities.

The use of these computational tools allows researchers to build detailed models of the conformational preferences of this compound. By combining the results of these simulations with experimental data, a more complete picture of the peptide's structure-function relationship can be developed.

Enzymatic and Chemical Interactions of L Tryptophyl L Tryptophylglycine

Enzyme Substrate Specificity Studies

The interaction of L-Tryptophyl-L-tryptophylglycine with enzymes is a key area of investigation, particularly its susceptibility to cleavage by peptidases and its role as a potential substrate analogue.

Hydrolytic Cleavage by Peptidases and Proteases

Peptidases and proteases are enzymes that catalyze the breakdown of proteins and peptides. The specificity of these enzymes is crucial for various biological processes. For instance, dipeptidyl-peptidase IV has been shown to specifically hydrolyze peptides with N-terminal penultimate proline or alanine. nih.govnih.gov The cleavage specificity of enzymes like pepsin, which prefers peptide bonds with aromatic or carboxylic L-amino acids, and α-chymotrypsin, which targets bulky side chains, is vital in processes like the gastrointestinal digestion of peptides. mdpi.com While direct studies on the hydrolytic cleavage of this compound by a wide range of peptidases are not extensively documented in the provided results, the presence of two tryptophan residues suggests potential susceptibility to enzymes with a preference for aromatic amino acids. mdpi.comrsc.org

Investigations as a Substrate Analogue for Specific Enzymes (e.g., angiotensin-converting enzyme)

This compound and its derivatives have been explored as substrate analogues for specific enzymes, most notably angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. mdpi.com Fluorogenic substrates are often employed to assay ACE activity. nih.govoup.comgoogle.com For example, a fluorogenic substrate, p-nitrobenzyloxycarbonylglycyl-L-tryptophylglycine, is hydrolyzed by ACE to yield the highly fluorescent L-tryptophylglycine, allowing for a sensitive assay of enzyme activity. nih.govoup.com Another fluorescent assay for ACE is based on the hydrolysis of the internally quenched fluorescent substrate o-aminobenzoylglycyl-p-nitrophenylalanylproline. researchgate.net These studies highlight the utility of tryptophan-containing peptides in designing substrates for ACE activity measurement.

Enzymatic Inhibition Studies of this compound

The potential for this compound to act as an enzyme inhibitor is another significant area of research. Understanding the kinetics and mechanism of inhibition can provide insights into its potential as a modulator of enzyme activity.

Identification of this compound as a Potential Enzymatic Modulator

Enzymatic modulators can either inhibit or activate enzyme function. The identification of a compound as a potential enzymatic modulator often comes from screening assays and subsequent mechanistic studies. nih.gov Slow-binding inhibitors, for instance, are of particular pharmacological interest due to their high affinity for the target enzyme and prolonged action. ibmc.msk.ru While the direct identification of this compound as a specific enzymatic modulator is not explicitly stated in the search results, its peptide nature and the presence of tryptophan residues make it a candidate for interacting with various enzymes. For example, the adenylation domain of tyrocidine synthetase 1 has been shown to utilize L-tryptophan for the synthesis of L-tryptophyl-N-alkylamides, indicating an interaction between the enzyme and the amino acid. d-nb.info

Chemical Reactivity and Selective Chemical Cleavage

The chemical properties of this compound, particularly the reactivity of its tryptophan residues, are important for understanding its stability and potential for chemical modification.

The site-selective cleavage of peptide bonds, especially at aromatic amino acid residues like tryptophan, is a significant strategy in chemical biology and protein engineering. rsc.org Electrochemical oxidation has been shown to induce specific cleavage of peptides next to tyrosine and tryptophan residues. nih.gov The efficiency of this cleavage can be influenced by factors such as pH, with acidic conditions generally favoring higher cleavage yields. nih.gov Furthermore, the tryptophan side chain itself can be a target for chemical modification. For instance, during the synthesis of peptides containing tryptophan, protecting groups are often used to prevent unwanted side reactions. sigmaaldrich.com The chemical reactivity of L-tryptophan has also been investigated in systems with other organic molecules, demonstrating its potential to participate in various chemical transformations. rsc.org

Reactivity of Tryptophan Indole (B1671886) Moiety within the Peptide

The chemical reactivity of the tripeptide this compound is significantly influenced by the two tryptophan residues, specifically their indole side chains. The indole moiety, a bicyclic aromatic heterocycle, is susceptible to a variety of chemical reactions, largely centered around the electron-rich pyrrole (B145914) ring. The unique electronic properties of the indole nucleus make it a focal point for both enzymatic and chemical interactions.

One of the key reactions of the indole nucleus is its susceptibility to oxidation. The double bond in the pyrrole ring makes tryptophan a target for various oxidizing agents. For instance, N-bromosuccinimide (NBS) is a reagent known to selectively cleave peptide bonds at the carboxyl side of tryptophan residues through an oxidation-mediated mechanism. esf.edu This reaction proceeds via the oxidation of the indole ring, leading to the formation of an oxindole (B195798) derivative and subsequent peptide bond cleavage.

The indole moiety can also participate in electrophilic substitution reactions. The electron-rich nature of the ring, particularly at the C2 and C3 positions of the pyrrole ring, makes it a nucleophile that can react with various electrophiles. This reactivity is fundamental to many biological processes and is also exploited in chemical modifications for research purposes.

Furthermore, the indole side chain is a well-known intrinsic fluorescent probe. Its fluorescence properties are highly sensitive to the polarity of its environment. Changes in the fluorescence emission spectrum of tryptophan residues can provide valuable information about protein folding, conformational changes, and ligand binding. nih.govacs.org In this compound, the proximity of the two indole rings can lead to exciton (B1674681) coupling or other through-space interactions, potentially influencing their photophysical properties.

The enzymatic degradation of tryptophan-containing peptides is another crucial aspect of their reactivity. Enzymes like tryptophanase can catabolize L-tryptophan into indole, pyruvate, and ammonia. mdpi.com While the direct action of tryptophanase on a tripeptide like this compound would depend on the enzyme's substrate specificity, peptidases would first cleave the peptide bonds, releasing individual amino acids that can then be further metabolized.

The following table summarizes key reactive sites and potential reactions of the tryptophan indole moiety relevant to this compound.

Reactive Site/FeatureType of Reaction/InteractionReagents/ConditionsSignificance
Indole Ring (Pyrrole Moiety)OxidationN-bromosuccinimide (NBS), Ozone, PeroxidesPeptide cleavage, structural modification.
Indole Ring (C2, C3 positions)Electrophilic SubstitutionDiazonium salts, AldehydesChemical modification, probe attachment.
Indole RingFluorescenceUV excitationIntrinsic probe for conformational studies. nih.gov
Peptide BondsHydrolysisProteases, Peptidases, Strong Acids/BasesDegradation, amino acid analysis.
Indole Nitrogen (N-H)Hydrogen BondingPolar solvents, Amino acid side chainsStructural stability, molecular interactions. nih.gov

Biological Activities and Cellular Mechanisms of L Tryptophyl L Tryptophylglycine in Vitro

Melanocyte-Stimulating Activity in Cellular Models (in vitro)

Research has explored the melanocyte-stimulating activity of various peptides, but specific studies on L-Tryptophyl-L-tryptophylglycine are not found in the reviewed literature. For context, studies on other tryptophan-containing peptides have shown effects on melanin (B1238610) production. For instance, certain peptides can influence tyrosinase, a key enzyme in melanogenesis. mdpi.com However, without direct experimental data on this compound, any potential melanocyte-stimulating activity remains speculative.

Investigation of Dose-Response and Potency

A dose-response relationship describes how the magnitude of a biological response changes with the concentration of a substance. msdmanuals.comwikipedia.org To determine the potency of a compound like this compound in stimulating melanocytes, in vitro assays would be necessary. These assays typically involve treating melanocyte cell cultures with varying concentrations of the compound and measuring the resulting melanin production. nih.gov The concentration that produces 50% of the maximal effect is known as the EC50 value and is a common measure of potency. sigmaaldrich.com Currently, no such dose-response or potency data for this compound in relation to melanocyte-stimulating activity has been published.

Mechanistic Insights into Melanin Dispersion at the Cellular Level

Melanin dispersion is the process by which melanin granules move from the perinuclear area of the melanocyte to the dendritic tips, leading to skin darkening. nih.govmdpi.com This process is influenced by various signaling molecules. For example, serotonin (B10506) and its precursor, 5-hydroxytryptophan, have been shown to stimulate melanin dispersion in the dermal melanophores of newts. nih.gov The underlying mechanism often involves the activation of intracellular signaling pathways that lead to the reorganization of the cytoskeleton, which is crucial for the transport of melanosomes. While tryptophan is a precursor to serotonin, it is unknown if this compound can be metabolized to produce compounds that influence melanin dispersion or if it has any direct effect on this process.

Interactions with Specific Cellular Receptors (in vitro)

The biological activity of a peptide is often initiated by its binding to a specific receptor on the cell surface. frontiersin.org In vitro binding assays are commonly used to identify these interactions and to quantify the binding affinity (Kd). chelatec.comnih.gov There are no published studies that have investigated the binding of this compound to any specific cellular receptors. Therefore, its receptor targets, if any, are unknown.

Influence on Intracellular Signaling Cascades (in vitro)

Upon receptor binding, signaling molecules can trigger a cascade of intracellular events, known as a signaling pathway, which ultimately leads to a cellular response. units.itkhanacademy.org These cascades often involve second messengers like cyclic AMP (cAMP) and the activation of protein kinases. mdpi.com Given that the cellular receptors for this compound have not been identified, its influence on any intracellular signaling cascades has not been investigated and remains unknown.

Modulation of Cellular Processes (e.g., protein degradation, cell division)

Peptides can influence fundamental cellular processes. Targeted protein degradation is a therapeutic strategy that uses small molecules to induce the degradation of specific proteins via the ubiquitin-proteasome system. frontiersin.orgnih.govprotein-degradation.org Cell division is a tightly regulated process that can be influenced by various signaling pathways. nih.govnih.govfrontiersin.orgelifesciences.org There is currently no scientific evidence to suggest that this compound modulates protein degradation or cell division.

Role as a Biochemical Intermediate in Specific Metabolic Pathways

L-tryptophan is an essential amino acid that serves as a precursor for the synthesis of various important molecules, including serotonin and kynurenine (B1673888). frontiersin.orgnih.govfrontiersin.org It is metabolized through several pathways. mdpi.com Dipeptides and tripeptides can be intermediates in protein digestion and catabolism. hmdb.ca However, there is no information in the scientific literature to indicate that this compound is a known intermediate in any specific metabolic pathway.

Degradation Pathways and Stability of L Tryptophyl L Tryptophylglycine

Thermal Degradation Mechanisms in Aqueous and Non-Aqueous Environments

The thermal stability of peptides is highly dependent on their amino acid sequence and the surrounding environment. While specific studies on L-Tryptophyl-L-tryptophylglycine are limited, research on other tryptophan-containing peptides provides significant insights into its likely thermal degradation pathways.

In non-aqueous environments, heating tryptophan-containing pentapeptides to 220°C has been shown to result in significant decomposition. nih.govacs.org The primary reactions observed are oxidation and C-terminal decarboxylation. nih.govacs.org Oxidation leads to the formation of hydroxyl-tryptophan derivatives, while decarboxylation results in N-acyl tryptamine (B22526) derivatives. nih.gov The position of the tryptophan residue within the peptide sequence plays a crucial role in its thermostability. For instance, a study on pentapeptides showed that a peptide with tryptophan at the N-terminus was the least thermostable, with 85.8% of the precursor peptide degrading, whereas peptides with internal tryptophan residues showed greater stability. acs.org

In aqueous solutions, thermal treatment of tryptophan-containing peptides can lead to hydrolysis of the peptide bonds, resulting in the formation of smaller dipeptides and free amino acids. researchgate.net A study on glycyl-L-tryptophyl-glycine, a structural isomer of the target peptide, at 125°C and pH 8 showed that the presence of oxygen significantly increased the rate of tryptophan loss compared to treatments in the presence of air or nitrogen. researchgate.net This indicates that thermal degradation in aqueous environments is often coupled with oxidative processes. At temperatures above 140°C, the degradation of the tryptophan side chain itself can occur, leading to products like tryptamine and indole-3-pyruvic acid. researchgate.net

Condition Model Peptide Observed Degradation Products Primary Mechanism
220°C, Solid PhaseTryptophan-containing pentapeptidesHydroxyl-tryptophan derivatives, N-acyl tryptamine derivativesOxidation, Decarboxylation
125°C, Aqueous (pH 8)Glycyl-L-tryptophyl-glycineDipeptides, Free TryptophanPeptide bond hydrolysis
>140°C, AqueousFree TryptophanTryptamine, Indole-3-pyruvic acid, AmmoniaDecarboxylation, Oxidative deamination

Photodegradation Pathways and Photosensitization

The indole (B1671886) ring of tryptophan is a strong chromophore, absorbing ultraviolet (UV) light, which makes this compound susceptible to photodegradation. Exposure to light, particularly UV radiation, can initiate complex photochemical reactions, leading to the destruction of the tryptophan residues and the formation of various photoproducts. researchgate.netnih.gov

The primary mechanism of photodegradation involves the photo-oxidation of the tryptophan side chain. nih.gov Irradiation of tryptophan peptides with light of wavelengths greater than 295 nm leads to the destruction of the tryptophan residue and the liberation of ammonia. nih.gov Key identified photoproducts include N'-formylkynurenine (NFK), kynurenine (B1673888), and β-(3-oxindolyl)alanine (Oia). nih.govnih.gov The formation of NFK is a major pathway in the photo-oxidation of tryptophan. nih.gov Furthermore, irradiation can lead to the formation of products with higher molecular weights, suggesting peptide cross-linking or polymerization. nih.gov

Photosensitization can accelerate the degradation process. Photosensitizers, which can be endogenous or exogenous compounds, absorb light energy and transfer it to the peptide or to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen (¹O₂) or radicals (Type I and Type II mechanisms). conicet.gov.arnih.gov These ROS then attack the tryptophan residues. For instance, pterin, a model photosensitizer, has been shown to induce the degradation of tryptophan residues in peptides via a Type I electron transfer mechanism that requires oxygen. conicet.gov.ar

Condition Model Peptide Identified Photoproducts Noted Observations
>295 nm light, AqueousAla-Gly-Trp-LeuAla-Gly-Asp-Leu, Ala-Gly-(N'formyl)Kyn-Leu, Ala-Gly-Oia-Leu, AmmoniaFormation of high molecular weight products
UV IrradiationGeneral Tryptophan PeptidesHydroxytryptophan, Dihydroxytryptophan, Kynurenine, HydroxyformylkynurenineCharacterization of low abundance photomodifications like W+4O modification
Pterin-sensitized, UV-Aα-MSH analogue (Tyr-containing)Products consistent with NFK formationReaction requires oxygen; proceeds via a Type I mechanism

Oxidative Degradation Processes and Susceptibility of Tryptophan Residues

The tryptophan residues in this compound are highly susceptible to oxidation by various reactive oxygen species (ROS), which can be generated through metabolic processes, chemical reactions, or exposure to environmental stressors. nih.gov Key ROS involved in tryptophan degradation include singlet oxygen, hydrogen peroxide, and hydroxyl radicals. nih.gov

The oxidation of tryptophan typically starts with an attack on the indole ring. rsc.org This can lead to the formation of a tryptophanyl radical (Trp•), which can then react with oxygen to form a variety of oxidation products. rsc.orgresearchgate.net The major and most studied oxidation products include hydroxytryptophan, N-formylkynurenine (NFK), and kynurenine. nih.govnih.gov Further oxidation can lead to a diverse array of other products, including various nitro- and hydroxy-derivatives, particularly in the presence of reactive nitrogen species (RNS) like peroxynitrite, which can lead to the formation of nitrotryptophan isomers. researchgate.netresearchgate.net

The rate and products of oxidation can be influenced by the peptide's sequence and structure. Studies using AAPH (2,2'-azobis(2-amidinopropane)dihydrochloride) as a source of peroxyl radicals have shown that the consumption rate of tryptophan in the tripeptide Gly-Trp-Gly was faster than that of free tryptophan, indicating that the peptide context affects susceptibility. rsc.org

Oxidizing Agent Primary Degradation Products Mechanism/Notes
Reactive Oxygen Species (general)Hydroxytryptophan, N-formylkynurenine (NFK), KynurenineInitial attack on the indole ring. nih.govnih.gov
Peroxyl Radicals (from AAPH)Tryptophanyl-peroxyl radical (Trp-OO•)Involves initial H-atom abstraction to form a tryptophanyl radical (Trp•). rsc.org
Peroxynitrite (RNS)4-, 5-, and 6-NitrotryptophanNitration of the indole ring. researchgate.netresearchgate.net
Hypochlorous AcidOxindolylalanine, KynurenineBiological oxidant. researchgate.net

Enzymatic Degradation in Biological Matrices (e.g., peptidase activity, general catabolism)

In biological systems, this compound is subject to enzymatic degradation by peptidases, which cleave the peptide bonds. The specific peptidases involved would depend on the biological matrix (e.g., plasma, tissue homogenates). Generally, tripeptides are substrates for various aminopeptidases, carboxypeptidases, and dipeptidyl peptidases, leading to the release of the constituent amino acids: two molecules of L-tryptophan and one molecule of glycine (B1666218).

Once liberated, the free L-tryptophan is catabolized primarily through the kynurenine pathway, which accounts for approximately 95% of all tryptophan degradation. nih.govmdpi.com This pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.gov The first step involves the oxidative cleavage of the indole ring to produce N-formylkynurenine. researchgate.net This is subsequently converted to L-kynurenine, which is a central intermediate that can be further metabolized into various biologically active molecules, including kynurenic acid, quinolinic acid, and ultimately NAD+. nih.govresearchgate.net The glycine component would enter the general amino acid pool and be utilized in various metabolic pathways.

Process Key Enzymes Metabolites / Products Location/Notes
Peptide HydrolysisPeptidases (e.g., Aminopeptidases, Carboxypeptidases)L-Tryptophan, GlycineGeneral process in biological matrices.
Tryptophan Catabolism (Initiation)Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO)N-FormylkynurenineRate-limiting step of the Kynurenine Pathway. nih.gov
Kynurenine PathwayKynurenine formamidase, Kynurenine 3-monooxygenase, KynureninaseL-Kynurenine, 3-Hydroxykynurenine, Anthranilic acid, AlanineMajor pathway for tryptophan degradation, producing neuroactive and immunoregulatory molecules. researchgate.netresearchgate.net

Influence of Environmental Factors on Peptide Stability (e.g., pH, ionic strength)

The stability of this compound in solution is significantly influenced by environmental factors such as pH and ionic strength. These factors can affect the peptide's conformation, solubility, and the rate of chemical degradation reactions.

pH: The pH of the solution determines the ionization state of the peptide's N-terminal amino group, C-terminal carboxyl group, and potentially the indole nitrogen of the tryptophan residues. Changes in pH can alter the peptide's three-dimensional structure, which may in turn affect the accessibility and reactivity of the tryptophan side chains to degradative agents. For instance, the oxidation of tryptophan residues can be pH-dependent. researchgate.net Extreme pH values (highly acidic or alkaline) can also promote the hydrolysis of peptide bonds, although this process is generally slow at ambient temperatures.

Ionic Strength: The ionic strength of the solution, which is a measure of the concentration of ions, can influence peptide stability by affecting electrostatic interactions both within the peptide and between the peptide and other molecules. wikipedia.org In general, increasing ionic strength can compress the electrical double layer around a charged molecule, which can affect its stability and aggregation behavior. wikipedia.orgmdpi.com For example, in protein solutions, changes in ionic strength can alter protein-protein interactions and solubility. nih.gov While specific data for this compound is not available, it is expected that ionic strength would modulate its stability, potentially by shielding charges and altering its conformation and susceptibility to degradation. Some studies have shown that for certain nanoparticles, formation in saline solvents (higher ionic strength) can lead to more compact structures. researchgate.net However, the effect can be complex, as higher ionic strength can also weaken electrostatic interactions that might stabilize a particular conformation. mdpi.comresearchgate.net

Factor Influence on Peptide Stability Underlying Mechanism
pH Affects ionization state and conformational stability. Can catalyze peptide bond hydrolysis at extreme values.Alters charges on terminal groups and side chains, influencing intramolecular and intermolecular interactions.
Ionic Strength Modulates electrostatic interactions, solubility, and aggregation.Ions in solution can screen charges on the peptide, affecting the Debye length and altering the forces between peptide molecules. wikipedia.org

Advanced Analytical Quantification and Detection of L Tryptophyl L Tryptophylglycine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is the foremost technique for peptide quantification due to its high selectivity and sensitivity. researchgate.net The development of a robust LC-MS/MS method for a novel peptide like L-Tryptophyl-L-tryptophylglycine would involve the systematic optimization of both the chromatographic separation and the mass spectrometric detection.

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

The integration of UHPLC systems offers significant advantages for peptide analysis by providing higher resolution, increased peak efficiency, and faster analysis times compared to traditional HPLC. mun.ca For a tripeptide containing two tryptophan residues, a reversed-phase UHPLC column would be the standard choice. The method development would focus on optimizing the mobile phase composition (typically a gradient of acetonitrile (B52724) in water with an acid modifier like formic acid) to achieve sharp, symmetrical peaks with adequate retention, separating it from any potential impurities or matrix components. ku.edusielc.com The rapid gradient capabilities of UHPLC are particularly beneficial for high-throughput analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry, utilizing instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements (typically with errors below 5 ppm). nih.govnih.gov This capability is crucial for confirming the elemental composition of this compound and distinguishing it from other isobaric (same nominal mass) compounds. For a new peptide, HRMS would be the definitive tool to confirm its successful synthesis and identity by matching the experimentally measured mass to the theoretical exact mass. thermofisher.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of a peptide. acs.org In an MS/MS experiment, the protonated molecule of this compound (the precursor ion) would be isolated and then fragmented through collision-induced dissociation (CID). The resulting product ions (fragments) would correspond to specific cleavages along the peptide backbone (b- and y-ions). Analysis of the fragmentation pattern would allow for the unambiguous confirmation of the Trp-Trp-Gly sequence. The presence of two tryptophan residues would likely lead to characteristic fragment ions, including the loss of the indole (B1671886) side chain. researchgate.netscielo.br Studies on other tryptophan-containing peptides show that fragmentation can be complex and may even involve side-chain cleavage under certain conditions. nih.gov

Quantitative Method Validation (e.g., linearity, accuracy, precision, limit of quantification)

Before a method can be used for reliable quantification, it must undergo rigorous validation according to established guidelines. nih.govresearchgate.net This process would establish the method's performance characteristics specifically for this compound.

Linearity: A calibration curve would be generated to demonstrate a linear relationship between the instrument response and the concentration of the peptide over a defined range. diva-portal.orgmnhn.fr

Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability and reproducibility) would be assessed by analyzing quality control samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). nih.govnih.govnih.gov

Limit of Quantification (LOQ): The LOQ, the lowest concentration of the peptide that can be reliably quantified with acceptable accuracy and precision, would be determined. researchgate.net

A representative table for what quantitative validation data would look like is presented below, based on typical performance for peptide analysis methods.

Validation ParameterAcceptance CriteriaHypothetical Performance for this compound
Linearity Range Correlation coefficient (r²) > 0.991 - 1000 ng/mL
Correlation Coefficient (r²) > 0.990.998
Intra-day Precision (%CV) < 15%3.5% - 8.2%
Inter-day Precision (%CV) < 15%5.1% - 9.8%
Accuracy (% Bias) Within ±15%-7.5% to +6.3%
Limit of Quantification (LOQ) Signal-to-Noise > 101 ng/mL
Recovery 85% - 115%92% - 107%

This table contains hypothetical data for illustrative purposes, as no specific validation data for this compound has been published.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Fluorescence Detection for Tryptophan-Containing Peptides

The intrinsic fluorescence of the tryptophan residue provides a highly sensitive and selective means of detection. Since this compound contains two tryptophan residues, it would exhibit strong native fluorescence, allowing for its detection without the need for chemical derivatization. mun.ca An HPLC system equipped with a fluorescence detector, typically set to an excitation wavelength around 280 nm and an emission wavelength around 350-360 nm, could be used for quantification. mun.ca This method is often more sensitive than standard UV detection. In some cases, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to further enhance the fluorescence signal of peptides, though this is often unnecessary for tryptophan-rich peptides.

A comparative table for detection methods is shown below.

Detection MethodPrincipleTypical Limit of Detection (LOD)Selectivity
UV Absorbance Measures absorbance of peptide bonds (~214 nm) or aromatic rings (~280 nm).pmol rangeLow to Moderate
Fluorescence (Native) Measures intrinsic fluorescence of Trp residues (Ex: ~280 nm, Em: ~350 nm).High fmol to low pmol range.High for Trp-peptides
Mass Spectrometry (MS) Measures mass-to-charge ratio of the ionized peptide.fmol to amol rangeVery High

This table provides a general comparison of detection methods for peptides.

UV-Visible Detection and Chromatographic Separation

The inherent spectroscopic properties of this compound make it amenable to detection by UV-Visible spectrophotometry. The presence of two tryptophan residues, each containing an indole ring, results in strong ultraviolet (UV) absorbance. This characteristic is frequently exploited in conjunction with High-Performance Liquid Chromatography (HPLC) for separation and quantification.

Liquid chromatography, particularly reversed-phase HPLC (RP-HPLC), is the predominant technique for separating peptides from complex mixtures. nih.gov The separation is typically achieved on octadecyl silica (B1680970) (ODS or C18) columns. nih.gov The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile, and an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The TFA helps to sharpen peaks and improve resolution.

Detection is commonly performed at wavelengths of 220 nm, for the peptide bond, and 280 nm, which is characteristic of the tryptophan indole ring. nih.govresearchgate.net The dual-wavelength detection can aid in the identification of tryptophan-rich peptides. researchgate.net While HPLC with UV detection is a robust method, its selectivity can be limited by interferences from other endogenous compounds in complex biological samples. nih.gov

Table 1: Typical Parameters for HPLC-UV Detection of Tryptophan-Containing Compounds

ParameterTypical Value/ConditionReference
Chromatography System High-Performance Liquid Chromatography (HPLC) nih.govnih.gov
Column Type Reversed-Phase (e.g., ODS, C18) nih.gov
Mobile Phase Acetonitrile/Water gradient with 0.1% TFA nih.gov
Detection Wavelength 220 nm and/or 280 nm nih.govresearchgate.net
Flow Rate 0.7 - 1.5 mL/min researchgate.netutwente.nl

Electrospray Ionization (ESI) and Other Ionization Techniques

For higher sensitivity and structural confirmation, HPLC systems are often coupled with mass spectrometers. Electrospray Ionization (ESI) is a preferred soft ionization technique for analyzing peptides and proteins because it can transfer large, non-volatile molecules from a liquid phase into gas-phase ions without significant fragmentation. nih.govcopernicus.org When analyzing a peptide such as this compound, ESI typically generates protonated molecular ions, such as [M+H]⁺, in the positive ionization mode.

The ESI source parameters, including capillary voltage, cone voltage, and desolvation temperature, are optimized to maximize the signal of the target analyte. mdpi.com In some cases, tryptophan-derived metabolites can undergo fragmentation within the ESI source, a phenomenon known as in-source collision-induced dissociation. nih.gov This can be leveraged for highly sensitive and selective quantification using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govmdpi.com This technique significantly improves the signal-to-noise ratio. nih.gov

Table 2: Example ESI-MS/MS Parameters for Tryptophan-Related Analytes

ParameterOptimized SettingReference
Ionization Mode Electrospray Ionization (ESI), Positive (ES+) mdpi.com
Capillary Voltage 3300 V mdpi.com
Source Temperature 120 °C mdpi.com
Desolvation Temperature 350 °C mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

Sample Preparation Methodologies for Complex Research Samples

The analysis of this compound in complex research samples, such as biological tissues or fluids, necessitates a robust sample preparation protocol. nih.gov The primary goals of sample preparation are to remove interfering substances (e.g., proteins, salts, lipids), concentrate the analyte, and ensure the analyte's stability. nih.gov Working quickly at low temperatures and protecting the sample from light is often recommended to prevent the degradation of tryptophan-containing compounds. nih.gov

A common first step for biological samples like plasma or tissue homogenates is protein precipitation. rsc.org This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile, which denatures and precipitates the majority of proteins. Following centrifugation, the supernatant containing the analyte of interest can be further purified.

Solid-Phase Extraction (SPE) is a widely used technique for cleanup and concentration. diva-portal.org In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. diva-portal.org A related technique, Microextraction in Packed Syringe (MEPS), uses a smaller amount of sorbent packed into a syringe, allowing for online, automated sample preparation with reduced solvent consumption. diva-portal.org

Table 3: General Workflow for Sample Preparation

StepDescriptionPurposeReference
1. Homogenization For solid samples (e.g., tissue), mechanical disruption in a suitable buffer.Release analyte from the sample matrix. nih.gov
2. Protein Precipitation Addition of an organic solvent (e.g., acetonitrile) to a liquid sample.Remove bulk proteins that can interfere with analysis. rsc.org
3. Centrifugation/Filtration Separation of the precipitated solid from the liquid supernatant.Isolate the analyte-containing liquid fraction. researchgate.net
4. Solid-Phase Extraction (SPE) Passing the supernatant through an SPE cartridge to bind the analyte.Clean up the sample and concentrate the analyte. diva-portal.org
5. Elution & Analysis Eluting the analyte from the SPE sorbent and injecting it into the LC-MS system.Prepare the final sample for instrumental analysis. diva-portal.org

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

For the most accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or "gold standard" analytical method. nih.govresearchgate.net IDMS provides absolute quantification by correcting for variations during sample preparation and instrumental analysis. epa.gov The technique involves adding a known amount of a stable, isotopically labeled version of the analyte—in this case, a synthesized this compound with, for example, ¹³C or ¹⁵N atoms—to the sample at the earliest stage of preparation. epa.gov

This isotopically labeled internal standard is chemically identical to the natural analyte and therefore behaves identically during extraction, derivatization, and chromatography. epa.gov Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. epa.gov The mass spectrometer distinguishes between the natural ("light") analyte and the labeled ("heavy") standard based on their mass difference. By measuring the ratio of the signal from the natural analyte to that of the known amount of the added labeled standard, a highly accurate concentration can be calculated, independent of sample recovery or fluctuations in instrument signal intensity. nih.govepa.gov This makes IDMS a powerful tool for obtaining definitive quantitative data in complex matrices. nih.govcdc.gov

Future Research Directions and Applications of L Tryptophyl L Tryptophylglycine

Elucidation of Novel Biological Functions in Model Systems

The biological role of L-Tryptophyl-L-tryptophylglycine remains largely uncharacterized, presenting a frontier for discovery. Research on analogous, simpler peptides provides a foundation for hypothesizing its potential functions. For instance, the dipeptide L-Tryptophylglycine (Trp-Gly) has been identified within the ACTH/MSH cells of the human hypophysis. nih.gov However, when tested in mouse models, it demonstrated no antinociceptive effects on its own, nor did it alter the effects of morphine. nih.gov The Human Metabolome Database also lists Trp-Gly as an expected product of protein catabolism. hmdb.ca

Future research on Trp-Trp-Gly would likely focus on the pronounced hydrophobicity and unique electronic properties conferred by its two adjacent tryptophan residues. Tryptophan is a critical amino acid for the interaction of peptides with biological membranes. cambridge.org The indole (B1671886) side chain plays a key role in the activity of many cell-penetrating and antimicrobial peptides (AMPs) by anchoring the peptide at the water-membrane interface, leading to membrane disruption or translocation into the cell. cambridge.org Therefore, a primary avenue of investigation for Trp-Trp-Gly would be its potential antimicrobial or cell-penetrating capabilities, likely evaluated in bacterial culture and mammalian cell line models. The presence of a block of tryptophan residues can significantly influence these activities, making the Trp-Trp motif a key area for functional studies. cambridge.org

Development of Peptidomimetics and Analogues Based on this compound Scaffold

Peptides often face limitations as therapeutic agents due to poor metabolic stability and low bioavailability. Peptidomimetics, which are molecules designed to mimic the structure and function of a peptide, offer a strategy to overcome these hurdles. uminho.ptnih.gov The this compound sequence provides a novel scaffold for the design of such mimetics.

Future development in this area would involve the synthesis of analogues with modified structures to enhance stability and biological activity. Common strategies that could be applied to the Trp-Trp-Gly backbone include:

Backbone Modifications: Replacing standard amide bonds with more stable isosteres is a proven method to increase resistance to enzymatic degradation. uminho.pt

Incorporation of Non-Canonical Amino Acids: Substituting the L-amino acids with their D-isomers or other non-natural amino acids can restrict the peptide's conformation and hinder recognition by proteases. uminho.pt For example, studies on analogues of the insect peptide Neb-colloostatin have demonstrated how such modifications can yield compounds with potent pro-apoptotic activity. researchgate.net

Cyclization: Constraining the peptide into a cyclic structure can dramatically improve stability and may lock the molecule into its bioactive conformation.

The goal of creating these peptidomimetics would be to generate compounds with improved pharmacokinetic properties while retaining or enhancing the hypothetical biological functions (e.g., antimicrobial activity) of the original Trp-Trp-Gly scaffold.

Integration with Systems Biology and Omics Approaches in Peptide Research

Systems biology and associated "omics" technologies (genomics, proteomics, metabolomics) provide a powerful framework for understanding the role of peptides within complex biological networks. mdpi.com While this compound has not yet been a specific subject of such large-scale studies, future research could leverage these approaches in several ways.

A "tryptophan-centric" bioinformatics strategy could be employed to mine existing genomic and proteomic databases for biosynthetic gene clusters that might produce Trp-Trp-Gly or related modified peptides. nih.gov This approach has successfully identified novel post-translational modifications on other tryptophan-rich peptides. nih.gov Furthermore, metabolomics studies could be designed to identify and quantify Trp-Trp-Gly in various biological fluids and tissues under different physiological or pathological conditions, helping to elucidate its metabolic context. A systems biology approach could then integrate this information to model the interactions between tryptophan metabolism, peptide function, and broader cellular processes, similar to how the relationship between serotonin (B10506) (a tryptophan derivative) and metabolic homeostasis has been investigated. mdpi.com

Advanced Computational Modeling for Predictive Understanding of Peptide Behavior

Computational modeling is an indispensable tool for predicting the structural and dynamic properties of peptides, offering insights that guide experimental work. Direct computational studies on this compound are yet to be published, but research on the closely related peptides di-tryptophan (Trp-Trp) and tryptophyl-glycyl-glycine (Trp-Gly-Gly) demonstrates a clear path forward.

A study on the Trp-Trp dipeptide used computational methods to analyze its optimized structure, stability, and infrared spectra in both the gas phase and in an aqueous environment, providing insight into the steric and electronic effects of the adjacent aromatic rings. atu.edu Another crucial study investigated the specific conformers of Trp-Gly, Gly-Trp, and Trp-Gly-Gly using a combination of laser spectroscopy and Density Functional Theory (DFT) calculations. researchgate.net This work revealed how intramolecular hydrogen bonds—between the peptide backbone and the indole NH group, for instance—stabilize specific folded structures. researchgate.net

Future computational analysis of this compound would employ these established techniques to:

Determine Conformational Preferences: Identify low-energy structures and the key intramolecular interactions (e.g., π-π stacking between indole rings, hydrogen bonds) that stabilize them.

Simulate Dynamic Behavior: Use molecular dynamics (MD) simulations to understand how the peptide behaves in a biological environment, such as near a lipid membrane.

Predict Physicochemical Properties: Calculate properties like bond dissociation energies to predict antioxidant potential or analyze spectral characteristics to aid in experimental detection. nih.gov

Computational Method Application to Peptide Analysis Example Study on Related Peptides
Density Functional Theory (DFT)Calculating optimized geometries, vibrational frequencies, and interaction energies of different conformers.Used to assign IR spectra of different conformers of Trp-Gly-Gly. researchgate.net
Molecular Dynamics (MD)Simulating the dynamic behavior of the peptide over time in a solvated or biological environment.Used to study the interaction of tryptophan-containing peptides at membrane interfaces. nih.gov
Quantum Chemical CalculationsDetermining electronic properties, bond lengths, bond angles, and solvation energies.Used to analyze the structure and stability of di-tryptophan (Trp-Trp). atu.edu

This table is interactive.

Exploration of Non-Biological Research Applications (e.g., materials science, biocatalysis)

The unique chemical properties of the tryptophan residues in this compound make it a candidate for applications beyond biology, particularly in materials science and biocatalysis.

Tryptophan-containing peptides are known to self-assemble into ordered nanostructures, such as hydrogels, due to a combination of hydrogen bonding and π-π stacking interactions between the indole rings. mdpi.comacs.org These self-assembled materials are being explored for applications in drug delivery and tissue engineering. acs.org The presence of two adjacent tryptophan residues in Trp-Trp-Gly is expected to strongly promote these self-assembly processes. Future research could investigate the ability of Trp-Trp-Gly to form novel hydrogels or other nanomaterials, characterizing their structure and potential for applications such as creating antibacterial surfaces or scaffolds for cell culture. mdpi.com

Biocatalysis offers a powerful route for the precise chemical modification of peptides. The indole ring of tryptophan is a target for various enzymatic reactions, enabling "late-stage functionalization" where a peptide's properties are fine-tuned after its initial synthesis. digitellinc.combohrium.com Enzymes such as flavin-dependent halogenases and prenyltransferases can selectively add functional groups (e.g., halogens, allyl groups) to the tryptophan side chain within a peptide. nih.govmdpi.combiorxiv.org This chemoenzymatic strategy could be applied to this compound to create a library of novel derivatives. These new molecules, equipped with reactive handles, could then be used for bioconjugation—for example, linking them to fluorescent probes, drugs, or other molecules for advanced biomedical and research applications. nih.govbeilstein-journals.org

Q & A

Q. How can contradictory data on this compound’s neuroprotective effects be resolved across independent studies?

  • Methodological Answer: Perform a systematic meta-analysis of existing data using PRISMA guidelines to identify confounding variables (e.g., dosage, model systems). Replicate key experiments under standardized conditions (e.g., NIH preclinical guidelines) while controlling for batch-to-batch peptide variability via mass spectrometry validation .

Q. What computational strategies are effective for predicting this compound’s interactions with non-canonical targets (e.g., G-protein-coupled receptors)?

  • Methodological Answer: Apply molecular docking algorithms (e.g., AutoDock Vina) with flexible side-chain sampling to explore binding modes. Validate predictions using alanine-scanning mutagenesis of receptor domains and measure binding kinetics via isothermal titration calorimetry (ITC) .

Q. How should researchers design longitudinal in vivo studies to assess the pharmacokinetics of this compound?

  • Methodological Answer: Use radiolabeled peptides (e.g., ^14C or ^3H isotopes) to track biodistribution in animal models. Collect serial blood/tissue samples for LC-MS/MS quantification. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption, half-life, and clearance rates .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with small sample sizes?

  • Methodological Answer: Utilize Bayesian hierarchical models to account for inter-individual variability. Combine with bootstrapping to estimate confidence intervals for EC50 values. Validate robustness via sensitivity analysis (e.g., leave-one-out cross-validation) .

Methodological Design and Validation

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by publishing raw spectra, synthesis protocols, and analytical parameters in open repositories (e.g., Zenodo). Include step-by-step SOPs for peptide handling to mitigate degradation risks .

Q. What strategies address gaps in literature on this compound’s role in extracellular matrix modulation?

  • Methodological Answer: Conduct a scoping review to map existing evidence, followed by targeted RNA-seq or proteomics in 3D cell culture models to identify ECM-related pathways. Use CRISPR-interference to validate peptide-mediated gene regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.